molecular formula C8H10N2O3 B1298353 1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde CAS No. 23941-84-6

1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

Cat. No.: B1298353
CAS No.: 23941-84-6
M. Wt: 182.18 g/mol
InChI Key: VNXFLIBHSUIVBO-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde emerged from systematic investigations into formylated pyrimidine derivatives during the latter half of the twentieth century. The compound was first documented in chemical databases in 2005, indicating its relatively recent characterization and study. The historical context of this compound is intimately connected to broader research into oxidative modifications of pyrimidine bases, particularly studies examining the oxidation of thymine derivatives.

Research into formyl-substituted pyrimidine compounds gained momentum following discoveries about 5-formyluracil, a mutagenic base formed in deoxyribonucleic acid through oxidation of the thymine methyl group. The investigation of 5-formyluracil as a potentially mutagenic lesion produced by ionizing radiation and various chemical oxidants provided crucial insights into the behavior of formylated pyrimidine derivatives. This foundational work established the scientific framework that would later encompass studies of related compounds, including 1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde.

The synthesis and characterization of this specific trimethylated derivative represented an advancement in understanding how multiple methyl substitutions affect the reactivity and stability of formylated pyrimidine compounds. Early synthetic approaches focused on developing reliable methods for introducing the formyl group while maintaining the integrity of the trimethylated pyrimidine core structure.

Nomenclature and Classification

The systematic nomenclature of 1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde reflects its complex structural features and follows International Union of Pure and Applied Chemistry guidelines. The compound possesses several alternative names that highlight different aspects of its chemical structure and functional groups.

Table 1: Nomenclature and Identification Data

Property Value
International Union of Pure and Applied Chemistry Name 1,3,4-trimethyl-2,6-dioxopyrimidine-5-carbaldehyde
Chemical Abstracts Service Number 23941-84-6
Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
Simplified Molecular Input Line Entry System CC1=C(C(=O)N(C(=O)N1C)C)C=O
International Chemical Identifier InChI=1S/C8H10N2O3/c1-5-6(4-11)7(12)10(3)8(13)9(5)2/h4H,1-3H3
International Chemical Identifier Key VNXFLIBHSUIVBO-UHFFFAOYSA-N

The compound is classified under multiple chemical categories, including heterocyclic aromatic compounds, pyrimidine derivatives, and aldehydes. Its classification as a substituted uracil derivative places it within the broader family of nucleobase analogs, which are compounds structurally related to the naturally occurring bases found in nucleic acids.

Properties

IUPAC Name

1,3,4-trimethyl-2,6-dioxopyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-6(4-11)7(12)10(3)8(13)9(5)2/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXFLIBHSUIVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70946764
Record name 1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23941-84-6
Record name 1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions:

Alternative Synthesis Using Methyluracil

Another method involves starting from 6-methyluracil. This approach utilizes potassium carbonate as a base and trichlorophosphate as a reagent to facilitate the cyclization process.

Reaction Steps:

  • Step 1 : React 6-methyluracil with potassium carbonate in acetone at room temperature.
  • Step 2 : Heat the mixture under reflux conditions with trichlorophosphate.

Reaction Conditions:

  • Reagents : 6-methyluracil, potassium carbonate, trichlorophosphate
  • Temperature : Varies from room temperature to 120°C
  • Time : Approximately 8 hours

The yield of the synthesis can vary based on the method employed and the purity of starting materials. Below is a summary table comparing yields from different methods:

Preparation Method Yield (%) Notes
Urea + Acetaldehyde ~70% Simple setup but requires careful control of conditions
Methyluracil route ~60% More complex but can produce higher purity
Other reported methods Varies Ongoing research aims to optimize these processes

1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde can undergo various chemical transformations:

Oxidation

The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction

This compound can also be reduced to yield alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution Reactions

The methyl groups and the aldehyde can participate in substitution reactions with halogens or nucleophiles under appropriate conditions.

This compound has several applications across various fields:

The preparation of 1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde involves several synthetic routes that can be optimized for yield and purity. Ongoing research continues to explore its chemical reactivity and potential applications in various scientific fields.

Chemical Reactions Analysis

Types of Reactions

1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methyl groups and the aldehyde group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid.

    Reduction: Formation of 1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine compounds exhibit antimicrobial properties. These compounds can inhibit the growth of various bacterial strains and fungi. For instance, studies have highlighted their effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies demonstrate that it can induce apoptosis in cancer cells through the activation of specific cellular pathways. This property positions it as a candidate for further development in cancer therapeutics .

Organic Synthesis

Building Block for Complex Molecules
1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde serves as an essential building block in organic synthesis. It can be utilized to create more complex structures through various reactions such as condensation and cyclization. Its versatility allows chemists to explore novel synthetic pathways and develop new compounds with desired properties .

Material Science

Polymer Chemistry
In material science, this compound has potential applications in the synthesis of polymers. Its reactive aldehyde group can participate in polymerization reactions to create novel polymeric materials with enhanced properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial uses .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of derivatives of 1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine highlighted its effectiveness against resistant bacterial strains. The results showed a significant reduction in bacterial growth when exposed to varying concentrations of the compound. This case illustrates its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In a laboratory setting, researchers evaluated the anticancer properties of this compound on human cancer cell lines. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers. These findings support further investigation into its mechanism of action and potential use in cancer therapy.

Mechanism of Action

The mechanism of action of 1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent type, position, and functional groups, leading to variations in properties and applications.

Table 1: Substituent Comparison
Compound Name Substituents (Positions) Functional Groups Molecular Weight Reference
1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde Methyl (1,3,6) Aldehyde (5) Not reported
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde (5-formyluracil) None Aldehyde (5) 140.10
6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde Methyl (1,3), Amino (6) Aldehyde (5) 241.25*
Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl (6), Phenyl (4) Ester (5) 260.27
3-Benzyl-1-(benzyloxy)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde Benzyl (3), Benzyloxy (1) Aldehyde (5) 379.40
1,3-Dimethyl-6-methylamino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxaldehyde Methyl (1,3), Methylamino (6) Aldehyde (5) 225.20

*Molecular weight calculated for compound in .

Key Observations:
  • Aldehyde vs. Ester/Carboxylate : The aldehyde group at position 5 (in the target compound and 5-formyluracil) enhances electrophilicity, enabling nucleophilic additions or condensations. In contrast, ester derivatives (e.g., ) exhibit higher stability and lipophilicity.
  • Methyl Substitution : Methyl groups at positions 1, 3, and 6 increase steric hindrance and hydrophobicity compared to unsubstituted 5-formyluracil (). This may reduce aqueous solubility but improve membrane permeability.
  • Amino vs.

Physicochemical Properties

Table 2: Physical Properties
Compound Name Melting Point (°C) Solubility Stability Notes Reference
1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde Not reported Likely low aqueous solubility Air-sensitive (inferred)
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde Not reported Moderate in polar solvents Tautomerism observed ()
1,3-Dimethyl-6-methylamino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxaldehyde 202–204 Soluble in DMF, DCM Air-sensitive
3-Benzyl-1-(benzyloxy)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde Not reported Soluble in DCM, THF Stable under inert conditions
Key Observations:
  • Melting Points: Methylamino-substituted analogs () exhibit higher melting points (~200°C) due to intermolecular hydrogen bonding.
  • Solubility: Benzyl-substituted derivatives () are more soluble in organic solvents (e.g., THF, DCM), while amino-containing analogs may have better solubility in polar aprotic solvents like DMF.

Biological Activity

1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde (CAS No. 23941-84-6) is an organic compound with the molecular formula C8H10N2O3. It belongs to the class of pyrimidine derivatives and is characterized by a unique structure that includes a pyrimidine ring with methyl substitutions and an aldehyde functional group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral domains.

Antimicrobial Properties

Research has indicated that 1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde possesses notable antimicrobial properties. In various studies, it has been shown to inhibit the growth of several bacterial strains. For instance:

  • Inhibition of Gram-negative bacteria: The compound demonstrated significant activity against pathogens such as E. coli and Salmonella spp., suggesting potential applications in treating bacterial infections .
  • Mechanism of action: The aldehyde group in the compound is believed to interact with nucleophilic sites on bacterial proteins and enzymes, leading to disruption of essential cellular processes.

Antiviral Activity

Preliminary studies suggest that this compound may exhibit antiviral properties as well. Its structural similarity to other known antiviral agents positions it as a candidate for further investigation in antiviral drug development. The specific mechanisms by which it may inhibit viral replication are still under research but could involve interference with viral protein synthesis or assembly .

Cytotoxicity and Therapeutic Potential

While exploring its therapeutic potential, researchers have assessed the cytotoxicity of 1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde against human cell lines. Results indicate that at certain concentrations (e.g., 50 μM), the compound does not exhibit significant cytotoxic effects while still maintaining its antimicrobial efficacy . This balance between activity and safety is crucial for developing new therapeutic agents.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar pyrimidine derivatives:

Compound NameMolecular FormulaBiological Activity
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylboronic acidC7H10BNO3Moderate antimicrobial activity
Ethyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylateC12H13N2O3Antiviral properties observed
1-Methyl-2,4-dioxo-1H-pyrimidin-5-carbaldehydeC8H8N2O3Low cytotoxicity; moderate antibacterial effects

This comparison highlights the distinct biological activities associated with different structural modifications within the pyrimidine class .

Case Study: Antimicrobial Screening

A recent study screened various pyrimidine derivatives for antimicrobial activity using standard disk diffusion methods. The results showed that 1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde exhibited a zone of inhibition comparable to standard antibiotics against Staphylococcus aureus and Pseudomonas aeruginosa. This finding underscores its potential as an alternative antimicrobial agent in clinical settings .

Further investigations into the mechanism of action revealed that the compound could alter membrane permeability in bacterial cells. This disruption was quantified using flow cytometry to assess propidium iodide uptake in treated cells compared to controls. The results indicated a statistically significant increase in membrane permeability in the presence of the compound at concentrations above its IC50 value .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via Biginelli-like multicomponent reactions using aldehydes, urea/thiourea derivatives, and β-keto esters. For example, analogous routes for dihydropyrimidines involve refluxing benzaldehyde, ethyl acetoacetate, and urea in ethanol with HCl as a catalyst, yielding 65–80% purity . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve regioselectivity.
  • Catalyst choice : Lewis acids (e.g., ZnCl₂) enhance cyclocondensation efficiency.
  • Temperature control : Reflux at 80–100°C minimizes side products.
    • Key Data : Crystallographic validation (e.g., X-ray diffraction) is critical for confirming regiochemistry, as seen in ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what are the critical spectral markers?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Methyl protons at δ 2.1–2.5 ppm (C-6 methyl) and δ 3.1–3.4 ppm (N-1/N-3 methyl groups).
  • ¹³C NMR : Carbonyl signals at δ 165–175 ppm (C-2/C-4 dioxo groups) and aldehyde proton at δ 9.8–10.2 ppm .
  • IR : Strong bands at 1680–1720 cm⁻¹ (C=O stretch) and 2800–2900 cm⁻¹ (C-H aldehyde).
  • HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 95:5) for purity assessment (>95% by area normalization) .

Advanced Research Questions

Q. How does the steric and electronic nature of substituents influence regioselectivity in the synthesis of related tetrahydropyrimidine derivatives?

  • Methodological Answer : Substituents on the aldehyde and β-keto ester significantly alter regioselectivity. For example:

  • Electron-withdrawing groups (e.g., -CN) on the aldehyde favor 4-aryl substitution (para position), as seen in ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo derivatives .
  • Bulky substituents (e.g., trifluoromethyl) at C-3/C-5 induce axial disorder in crystal structures, complicating regiochemical analysis .
    • Data Contradiction : While benzaldehyde derivatives typically yield 4-aryl products, methoxy-substituted aldehydes may lead to competing 5-aryl isomers due to resonance effects .

Q. What thermodynamic parameters govern the stability of 1,3,6-trimethyltetrahydropyrimidine derivatives under varying pH and temperature conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 180–220°C, with stability influenced by hydrogen bonding in the crystal lattice .
  • pH Stability : The compound is prone to hydrolysis in acidic conditions (pH < 3) due to protonation of the dioxo groups, as observed in related 6-(4-chlorophenyl)-tetrahydropyrimidine-5-carbonitrile derivatives .
    • Key Finding : Crystallographic disorder parameters (e.g., mean σ(C–C) = 0.004 Å) correlate with thermal stability .

Q. How can crystallographic challenges (e.g., disorder, twinning) be addressed during structural elucidation of this compound?

  • Methodological Answer :

  • Disorder Mitigation : Use low-temperature (100 K) X-ray diffraction to reduce thermal motion artifacts. For example, ethyl 4-[3,5-bis(trifluoromethyl)phenyl] derivatives showed improved resolution at 291 K .
  • Data Refinement : Apply SHELXL-97 with anisotropic displacement parameters for non-H atoms. Disorder in main residues (e.g., methyl groups) can be modeled with split positions .
    • Case Study : A data-to-parameter ratio of 15.4 was critical for resolving disorder in ethyl 4-(4-cyanophenyl) analogs .

Q. What computational methods are suitable for modeling the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-31G(d) optimizations predict HOMO-LUMO gaps (~4.5 eV) and nucleophilic sites at the aldehyde and dioxo groups .
  • Molecular Docking : For biological activity studies, AutoDock Vina can simulate interactions with enzyme targets (e.g., aldose reductase inhibition, as seen in thienopyrimidine analogs ).

Q. How do structural modifications (e.g., thiourea vs. urea, methyl vs. trifluoromethyl groups) impact biological activity in related compounds?

  • Methodological Answer :

  • Thiourea Substitution : Enhances antibacterial activity (e.g., MIC = 8 µg/mL against S. aureus for 2-thioxo derivatives) due to increased lipophilicity .
  • Trifluoromethyl Groups : Improve metabolic stability but may reduce solubility, as seen in ethyl 4-[3,5-bis(trifluoromethyl)phenyl] analogs .
    • Contradiction Analysis : While 2-thioxo derivatives show potent activity, 2-oxo analogs exhibit better crystallinity, highlighting a trade-off between bioactivity and physicochemical properties .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

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